2-Chlorophenyl 3-iodo-4-methoxybenzoate
Description
2-Chlorophenyl 3-iodo-4-methoxybenzoate is a halogenated aromatic ester featuring a benzoate core substituted with iodine at position 3, methoxy at position 4, and a 2-chlorophenyl ester group.
Properties
Molecular Formula |
C14H10ClIO3 |
|---|---|
Molecular Weight |
388.58 g/mol |
IUPAC Name |
(2-chlorophenyl) 3-iodo-4-methoxybenzoate |
InChI |
InChI=1S/C14H10ClIO3/c1-18-13-7-6-9(8-11(13)16)14(17)19-12-5-3-2-4-10(12)15/h2-8H,1H3 |
InChI Key |
BCVXOQNTAQFDAZ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)OC2=CC=CC=C2Cl)I |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC2=CC=CC=C2Cl)I |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Core Structure Variations
Pyridine-Based Analogs
- Example: 3-Ethyl 5-methyl [2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-3,5-pyridinedicarboxylate] () Key Differences:
- Core structure: Pyridine ring vs. benzoate ester.
- Substituents: Aminoethoxy and methyl/ethyl ester groups vs. iodo and methoxy.
Thienopyridine Derivatives
- Example: Methyl (R)-(-)-α-(2-chlorophenyl)-6,7-dihydro-thieno[3,2-c]pyridine-5(4H)-acetate () Key Differences:
- Core structure: Thienopyridine (heterocyclic) vs. benzoate.
- Functional groups: Acetate ester vs. iodobenzoate.
- Impact : The heterocyclic structure is critical in pharmaceuticals (e.g., clopidogrel intermediates), suggesting divergent biological activity compared to the purely aromatic target compound.
Halogenated Benzoate Esters
Sulfonylurea Herbicides
- Examples : Metsulfuron methyl ester ()
- Key Differences :
- Substituents: Sulfonylurea and triazine groups vs. iodine and methoxy.
- Impact : Sulfonylurea moieties confer herbicidal activity by inhibiting acetolactate synthase, a mode absent in the target compound due to its lack of this functional group.
Multi-Halogenated Benzoates
- Example : 3-[(2-Chlorobenzoyl)oxy]phenyl 2-chlorobenzoate ()
- Key Differences :
- Substituents: Dual chlorobenzoate groups vs. single iodo-methoxy substitution.
- Impact : Increased steric hindrance and lipophilicity may enhance stability but reduce solubility in aqueous media compared to the target compound.
Non-Ester Chlorophenyl Compounds
Ketone Derivatives
- Example: 1-(2-Chlorophenyl)ethanone (o-Chloroacetophenone) () Key Differences:
- Functional group: Ketone vs. ester.
- Impact : Ketones undergo nucleophilic addition reactions, whereas esters are prone to hydrolysis, leading to divergent reactivity profiles.
Amino-Substituted Analogs
- Example: Methyl 3-(2-amino-4-chlorophenoxy)benzoate () Key Differences:
- Substituents: Amino-phenoxy group vs. iodo-methoxy.
Data Table: Comparative Analysis of Key Compounds
*Calculated based on molecular formulas from evidence.
†Estimated using standard atomic weights.
Research Findings and Trends
- Halogen Influence : Iodine in the target compound may enhance radiative stability compared to chlorine-only analogs, relevant in materials science (e.g., liquid crystals) .
- Methoxy vs. Amino Groups: Methoxy substituents (target compound) provide electron-donating effects, whereas amino groups () increase reactivity toward electrophiles .
- Synthetic Challenges : Steric hindrance from iodine in the target compound may complicate esterification reactions compared to smaller halogens like chlorine .
Notes
- Limitations : Direct data on the target compound’s applications or experimental properties are absent in the evidence; comparisons rely on structural analogs.
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